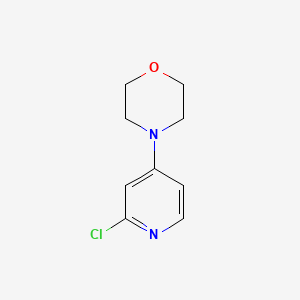

4-(2-Chloropyridin-4-yl)morpholine

説明

Structure

3D Structure

特性

IUPAC Name |

4-(2-chloropyridin-4-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O/c10-9-7-8(1-2-11-9)12-3-5-13-6-4-12/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKPBISFDAYGQHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90682455 | |

| Record name | 4-(2-Chloropyridin-4-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937202-67-0 | |

| Record name | 4-(2-Chloropyridin-4-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 2 Chloropyridin 4 Yl Morpholine and Its Derivatives

Direct Synthetic Routes

The direct formation of the 4-(2-chloropyridin-4-yl)morpholine core is most commonly achieved through nucleophilic aromatic substitution or palladium-catalyzed coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a foundational method for the synthesis of this compound. youtube.com This reaction typically involves the displacement of a suitable leaving group, most commonly a halogen, from an activated pyridine (B92270) ring by the nucleophilic morpholine (B109124). The reaction of 2,4-dichloropyridine (B17371) with morpholine is a direct and widely employed approach. The chlorine atom at the 4-position of the pyridine ring is more susceptible to nucleophilic attack than the chlorine at the 2-position, leading to regioselective substitution. mdpi.com This regioselectivity is attributed to the electronic properties of the pyridine ring, where the 4-position is more electron-deficient and thus more activated towards nucleophilic attack. mdpi.com

The general mechanism involves the attack of the nitrogen atom of morpholine on the electron-deficient carbon at the 4-position of the pyridine ring, forming a Meisenheimer complex as a tetrahedral intermediate. youtube.com Subsequent elimination of the chloride ion restores the aromaticity of the pyridine ring, yielding the desired product. youtube.com These reactions are often carried out in a suitable solvent and may be facilitated by the use of a base to neutralize the hydrogen chloride generated during the reaction. walisongo.ac.id

Palladium-catalyzed cross-coupling reactions provide a powerful and versatile alternative for the formation of the C-N bond in this compound. researchgate.netnih.gov Reactions such as the Buchwald-Hartwig amination allow for the coupling of morpholine with 2-chloro-4-halopyridines. These methods are particularly valuable when the nucleophilic aromatic substitution proves to be inefficient.

These reactions involve an oxidative addition of the chloropyridine to a palladium(0) complex, followed by coordination of the morpholine and subsequent reductive elimination to form the product and regenerate the palladium(0) catalyst. semanticscholar.org The choice of palladium precursor, ligand, base, and solvent is critical for achieving high yields and reaction efficiency. mdpi.com For instance, the use of bulky electron-rich phosphine (B1218219) ligands can significantly enhance the rate and scope of the coupling reaction. researchgate.net

The efficiency of both nucleophilic aromatic substitution and palladium-catalyzed coupling reactions is highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, solvent, base, and catalyst system. chemrxiv.org

For nucleophilic aromatic substitution, the choice of solvent can significantly influence the reaction rate. Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often preferred as they can solvate the cationic intermediate and facilitate the departure of the leaving group. walisongo.ac.id The selection of the base is also crucial; inorganic bases like potassium carbonate or cesium carbonate, or organic bases such as triethylamine (B128534) or diisopropylethylamine, are commonly used. researchgate.netjocpr.com

In palladium-catalyzed couplings, the optimization of the ligand-to-metal ratio, the nature of the base, and the reaction temperature are paramount for achieving high yields. researchgate.net The table below summarizes some of the reaction conditions that have been explored for similar C-N bond formations.

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) |

| 2,4-Dichloropyridine | Morpholine | K2CO3 | DMF | 100 | High |

| 4-Chloroanisole | Morpholine | Pd(OAc)2/SPhos, NaOtBu | Toluene | 100 | 97 |

| 4-Chloroanisole | Morpholine | [Pd(SPhos)Cl2]2, K3PO4 | THF | 100 | 87 |

This table is illustrative and based on general principles and related reactions. Specific yields for the synthesis of this compound may vary based on the exact conditions and reagents used.

Synthesis of Advanced Derivatives Incorporating the this compound Core

The this compound scaffold serves as a versatile building block for the synthesis of more complex molecules with potential applications in various fields of chemical research. e3s-conferences.org

Modifications to the morpholine ring can be achieved through various synthetic strategies. One approach involves starting with a substituted morpholine derivative and reacting it with a suitable pyridine precursor. For instance, using a C-substituted morpholine in the initial nucleophilic aromatic substitution or palladium-catalyzed coupling reaction would directly lead to a derivative with a modified morpholine ring.

Alternatively, the morpholine ring of the pre-formed this compound can be chemically altered, although this is less common due to the stability of the morpholine ring. More intricate derivatives are often prepared by multi-step syntheses where a modified morpholine precursor is constructed prior to its attachment to the pyridine ring. researchgate.net For example, a morpholine derivative can be synthesized from a corresponding amino alcohol. e3s-conferences.org

Further functionalization of the pyridine ring of this compound opens up a vast chemical space for the creation of novel derivatives. The remaining chlorine atom at the 2-position is a key handle for subsequent transformations. This chlorine can be displaced by other nucleophiles in a second nucleophilic aromatic substitution reaction. chemicalbook.com

Furthermore, the pyridine ring can be subjected to various other reactions, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Sonogashira couplings) to introduce new carbon-carbon or carbon-heteroatom bonds at the 2-position. researchgate.netnih.gov It is also possible to introduce substituents onto the pyridine ring prior to the introduction of the morpholine moiety. For instance, starting with a pre-functionalized 2-chloropyridine (B119429) derivative allows for the synthesis of a wide array of substituted analogues. mdpi.com

Microwave-Assisted Synthetic Approaches for Analogues

Microwave-assisted synthesis has emerged as a significant tool in organic chemistry, offering considerable advantages over conventional heating methods. nih.govacs.org This technique is particularly valuable for the synthesis of heterocyclic compounds, including analogues of this compound. The primary benefits include dramatically reduced reaction times (from hours to minutes), improved reaction yields, and often cleaner reaction profiles with fewer byproducts. nih.govacs.orgmdpi.com

The application of microwave irradiation as an alternative energy source facilitates rapid and efficient heating of the reaction mixture. mdpi.com This localized superheating, caused by the interaction of polar molecules with the microwave's electromagnetic field, can accelerate reaction rates and enable transformations that are difficult under traditional thermal conditions. mdpi.comorganic-chemistry.org For instance, in the synthesis of various pyridine and morpholine-containing structures, microwave-assisted methods have been shown to be highly effective. nih.govmdpi.com One-pot, multi-component reactions, which are inherently efficient, are often further enhanced by microwave irradiation, leading to the rapid assembly of complex molecular frameworks from simple precursors. nih.govacs.org

Research into the synthesis of related heterocyclic systems demonstrates the power of this approach. For example, the synthesis of morpholine-containing chalcones was successfully achieved using a microwave reactor, yielding pure crystalline products in 1-2 minutes. mdpi.com Similarly, various substituted pyridine derivatives have been synthesized in excellent yields (82-94%) within 2-7 minutes under microwave conditions. nih.govacs.org These examples underscore the potential for applying microwave-assisted protocols to the synthesis of this compound analogues, promising a more efficient and rapid route to these compounds.

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Analogous Heterocycles

| Product Type | Synthesis Method | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Substituted Pyridines | Microwave Irradiation | Ethanol | N/A | 2-7 min | 82-94% | nih.gov, acs.org |

| Substituted Pyridines | Conventional Heating | Ethanol | N/A | 5-8 h | 70-85% | nih.gov |

| Morpholine-based Chalcones | Microwave Irradiation | 5% Ethanolic NaOH | 80°C | 1-2 min | High | mdpi.com |

| Morpholine-based Chalcones | Conventional Method | 40% NaOH | Room Temp | 5-6 h | Moderate | mdpi.com |

| Substituted 1,2,4-Triazoles | Microwave Irradiation | Formamide (Catalyst-free) | 160°C | 10 min | 54-81% | organic-chemistry.org |

Note: This table is illustrative of the advantages of microwave synthesis for related heterocyclic compounds, as direct comparative data for this compound was not available.

Multi-Step Synthesis of Hybrid Architectures

The synthesis of complex molecules that incorporate the this compound scaffold into larger, "hybrid" architectures requires sophisticated multi-step synthetic sequences. These routes are designed to build molecular complexity in a controlled and efficient manner. Modern synthetic strategies often employ cascade reactions or flow chemistry processes to streamline these multi-step transformations, improving efficiency and reducing the need for intermediate purification steps. nih.govsyrris.jp

A key approach in constructing highly substituted pyridine rings, which form the core of the target molecule, is the use of cascade reactions. This involves a sequence of intramolecular reactions that occur sequentially in a single pot, triggered by a single event. For example, a modular method for preparing highly substituted pyridines involves a cascade comprising a copper-catalyzed cross-coupling, an electrocyclization, and an air oxidation step. nih.gov This approach allows for the assembly of complex pyridine cores from readily available starting materials with good functional group tolerance and high yields (43-91%). nih.gov

For even more complex targets, continuous flow chemistry offers a powerful alternative to traditional batch processing. syrris.jp In a flow process, reagents are pumped through a network of tubes and columns containing immobilized reagents, catalysts, or scavengers. This technique allows for multiple synthetic steps to be linked into a single continuous sequence. syrris.jp The product from one reaction flows directly into the next reactor, eliminating the need for manual handling and purification of intermediates. This method not only enhances efficiency and automation but also allows for precise control over reaction parameters like temperature and mixing, often leading to purer products. syrris.jp The synthesis of the alkaloid (±)-oxomaritidine, for example, was achieved through a seven-step continuous flow process, demonstrating the potential of this strategy for constructing complex molecular architectures. syrris.jp

Table 2: Illustrative Multi-Step Cascade Reaction for a Substituted Pyridine

| Step | Reaction Type | Key Reagents/Catalysts | Transformation | Reference |

|---|---|---|---|---|

| 1 | C-N Cross-Coupling | Alkenylboronic acid, α,β-unsaturated ketoxime, Cu-catalyst | Formation of a 3-azatriene intermediate | nih.gov |

| 2 | Electrocyclization | (Spontaneous) | Ring closure to form a dihydropyridine (B1217469) intermediate | nih.gov |

| 3 | Oxidation | Air (O₂) | Aromatization to the final substituted pyridine product | nih.gov |

Note: This table outlines a general strategy for synthesizing complex pyridines, which is applicable to the creation of hybrid architectures containing the this compound moiety.

Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals, including pyridine derivatives. mdpi.comnih.gov This approach focuses on designing products and processes that minimize the use and generation of hazardous substances. nih.gov Key strategies include the use of sustainable catalysts, environmentally benign solvents, and highly efficient reaction designs like multi-component reactions (MCRs). acs.orgresearchgate.netresearchgate.net

A central tenet of green chemistry is waste prevention. nih.gov The development of synthetic routes using heterogeneous or reusable catalysts is a significant step in this direction. For instance, a sustainable synthesis of 2,4,6-trisubstituted pyridines has been developed using a reusable PET@UiO-66 vial as a robust catalyst, which can be easily separated from the reaction mixture and reused. acs.org This avoids the waste associated with traditional homogeneous catalysts.

The choice of solvent is another critical factor, as solvents often constitute the largest mass component of a chemical process. Green chemistry encourages the use of safer solvents like water or ethanol, or ideally, conducting reactions under solvent-free conditions. mdpi.comresearchgate.net Mechanochemical synthesis, which involves grinding reagents together in the absence of a solvent, represents an excellent example of a solvent-free technique. mdpi.com Furthermore, multi-component reactions, where three or more reactants combine in a single step to form the product, embody the green principle of atom economy by incorporating most or all of the starting materials into the final product. nih.govacs.org The synthesis of various pyridine derivatives has been successfully achieved using one-pot, multi-component reactions in green solvents like water or ethanol, or even under solvent-free conditions. nih.govresearchgate.net

Table 3: Application of Green Chemistry Principles in Pyridine Synthesis

| Green Chemistry Principle | Application in Pyridine Synthesis | Example | Benefit | Reference |

|---|---|---|---|---|

| Catalysis | Use of reusable, heterogeneous catalysts. | PET@UiO-66 vial as a catalyst for synthesizing trisubstituted pyridines. | Reduced waste, catalyst can be recovered and reused. | acs.org |

| Safer Solvents & Auxiliaries | Replacement of hazardous organic solvents with water, ethanol, or solvent-free conditions. | Four-component synthesis of pyrazolyl-4H-chromenes in water at ambient temperature. | Reduced environmental impact and toxicity. | researchgate.net |

| Atom Economy | Use of multi-component reactions (MCRs). | One-pot, four-component synthesis of pyridine derivatives under microwave irradiation. | High efficiency, incorporates multiple starting materials into the final product, reducing waste. | nih.gov, acs.org |

| Energy Efficiency | Use of alternative energy sources like microwave irradiation or ultrasound. | Microwave-assisted synthesis of morpholine-based chalcones. | Drastically reduced reaction times and energy consumption compared to conventional heating. | mdpi.com, mdpi.com |

Advanced Analytical Techniques in the Research of 4 2 Chloropyridin 4 Yl Morpholine

Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for elucidating the structural and electronic features of 4-(2-chloropyridin-4-yl)morpholine.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like this compound. researchgate.netnih.gov By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-¹³ (¹³C) nuclei, researchers can piece together the precise connectivity of atoms within the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may vary based on solvent and experimental conditions.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine (B92270) H-3 | 7.0 - 7.2 | 110 - 115 |

| Pyridine H-5 | 6.8 - 7.0 | 118 - 122 |

| Pyridine H-6 | 8.0 - 8.2 | 150 - 155 |

| Morpholine (B109124) -CH₂N- | 3.7 - 3.9 | 45 - 50 |

| Morpholine -CH₂O- | 3.8 - 4.0 | 66 - 70 |

| Pyridine C-2 (Cl) | - | 158 - 162 |

| Pyridine C-4 (N) | - | 155 - 160 |

This table is for illustrative purposes and actual experimental data should be consulted for precise assignments.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. nih.gov The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key expected absorptions include C-H stretching vibrations from the aromatic pyridine ring and the aliphatic morpholine ring, typically appearing in the 2850-3100 cm⁻¹ region. libretexts.org The C-N stretching vibrations of the morpholine and the pyridine ring would be observed in the fingerprint region, generally between 1000 and 1350 cm⁻¹. The C-O-C stretching of the ether linkage in the morpholine ring gives a strong, characteristic band, usually in the 1070-1150 cm⁻¹ range. The C=C and C=N stretching vibrations of the pyridine ring are expected to appear in the 1400-1600 cm⁻¹ region. The presence of the C-Cl bond would be confirmed by a stretching vibration in the lower frequency region, typically between 600 and 800 cm⁻¹. researchgate.net

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2970 |

| C=C / C=N (Pyridine) | Stretch | 1400 - 1600 |

| C-O-C (Ether) | Stretch | 1070 - 1150 |

| C-N | Stretch | 1000 - 1350 |

| C-Cl | Stretch | 600 - 800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Isomerization Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. For aromatic compounds like this compound, the UV-Vis spectrum is characterized by absorption bands arising from π→π* and n→π* transitions of the pyridine ring. The position and intensity of these bands can be influenced by the substituents on the ring. The presence of the chlorine atom and the morpholino group can cause a shift in the absorption maxima (λ_max) compared to unsubstituted pyridine. Studies on similar pyridine derivatives have shown that such substitutions can affect the electronic properties of the molecule. researchgate.net In some cases, UV-Vis spectroscopy can be used to study isomerization processes if different isomers exhibit distinct absorption spectra. researchgate.net

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. researchgate.net For this compound, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular formula, C₉H₁₁ClN₂O. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

The fragmentation pattern in the mass spectrum provides valuable structural clues. Common fragmentation pathways for morpholine-containing compounds often involve the cleavage of the morpholine ring. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be evident in the molecular ion peak and any chlorine-containing fragment ions, appearing as two peaks separated by two mass units. This isotopic signature is a definitive indicator of the presence of a chlorine atom in the molecule.

Chromatographic Separation and Quantification Methodologies

Chromatographic techniques are essential for separating this compound from impurities and for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of pharmaceutical and chemical compounds and for their quantification. researchgate.netrjptonline.org A reversed-phase HPLC method is commonly developed for compounds like this compound.

Method development involves optimizing several parameters to achieve good separation and peak shape. This includes selecting an appropriate stationary phase (e.g., a C18 column), a mobile phase (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), and a suitable detector (usually a UV detector set at a wavelength where the analyte has strong absorbance). ptfarm.plresearchgate.net

Once developed, the HPLC method must be validated according to established guidelines to ensure its reliability. Validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in a given range.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Table 3: Typical HPLC Method Parameters for Analysis of Pyridine Derivatives

| Parameter | Typical Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic elution with a mixture of buffer (e.g., phosphate (B84403) buffer) and organic solvent (e.g., acetonitrile) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 240 nm) |

| Injection Volume | 10 - 20 µL |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

This table provides a general example; specific conditions would be optimized for this compound.

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, sensitivity, and speed of analysis over traditional High-Performance Liquid Chromatography (HPLC). waters.com These advantages are particularly crucial for the analysis of pharmaceutical intermediates like this compound, where the detection and quantification of trace-level impurities are critical.

UPLC systems utilize columns packed with sub-2 µm particles, which, when combined with instrumentation designed to handle high backpressures, results in sharper, more intense peaks and reduced run times. For pyridine derivatives, reversed-phase UPLC is a common and effective approach. researchgate.netnih.gov Method development typically involves scouting different columns, such as a BEH C18, and optimizing the mobile phase composition, which often consists of an aqueous buffer (like ammonium (B1175870) acetate) and an organic solvent (such as methanol (B129727) or acetonitrile). nih.gov The pH of the aqueous phase is a critical parameter that is adjusted to ensure optimal retention and peak shape for the amine-containing compound.

The validation of a UPLC method for this compound would follow ICH guidelines, ensuring the method is accurate, precise, specific, linear, and robust. researchgate.net The sensitivity of the method is established by determining the Limit of Detection (LOD) and Limit of Quantification (LOQ), which for UPLC can be in the sub-µg/mL range. nih.gov The enhanced sensitivity of UPLC, often coupled with a Photodiode Array (PDA) detector, allows for the detection of a greater number of impurities compared to HPLC, providing a more comprehensive purity profile. waters.com

Table 1: Representative UPLC Method Validation Parameters for a Pyridine Derivative

| Validation Parameter | Result |

|---|---|

| Linearity (R²) | ≥0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (Intra-day %RSD) | ≤0.5% |

| Precision (Inter-day %RSD) | ≤2.0% |

| Limit of Detection (LOD) | 0.25 µg/mL |

| Limit of Quantification (LOQ) | 0.75 µg/mL |

This table presents typical validation results for a UPLC method developed for a pharmaceutical compound containing a pyridine moiety, illustrating the performance characteristics of the technique. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Reaction Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the analysis of volatile and semi-volatile organic compounds. In the context of this compound synthesis, GC-MS is primarily used to identify and quantify volatile impurities in starting materials and to monitor the reaction progress by analyzing the reaction mixture.

The synthesis of this compound typically involves the reaction of 2,4-dichloropyridine (B17371) with morpholine. Potential volatile byproducts or impurities in the reaction mixture could include unreacted starting materials, residual solvents, and side-products. For instance, commercial morpholine can contain ethylenediamine (B42938) as an impurity, which could lead to the formation of undesired dimeric byproducts during synthesis. researchgate.net

Direct analysis of highly polar compounds like morpholine by GC can be challenging due to poor peak shape and low response. researchgate.net To overcome this, derivatization is often employed. Morpholine, a secondary amine, can be reacted with agents like sodium nitrite (B80452) under acidic conditions to form a more volatile and stable N-nitrosomorpholine derivative, which is readily detectable by GC-MS. researchgate.netnih.gov This approach significantly enhances the sensitivity of the method, allowing for quantification at trace levels. researchgate.net High-resolution GC-MS systems, such as those using Orbitrap or Time-of-Flight (TOF) analyzers, provide highly accurate mass measurements, facilitating the confident identification of unknown impurities. thermofisher.com

Table 2: Example of Impurity Analysis in Morpholine by GC

| Morpholine Source | Ethylenediamine Content (% w/w) |

|---|---|

| Source A | 0.006 |

| Source B | 0.029 |

| Source C | 0.081 |

Data adapted from a study on ethylenediamine impurity in morpholine from different commercial sources, quantified by a GC method after derivatization. This highlights the importance of analyzing starting materials for potential reactive impurities. researchgate.net

Chiral Chromatography (e.g., Supercritical Fluid Chromatography, SFC) for Enantiomeric Separation

Chiral chromatography is a critical technique in the pharmaceutical industry for the separation of enantiomers—stereoisomers that are non-superimposable mirror images of each other. While the this compound molecule itself is achiral and thus does not have enantiomers, this analytical technique is paramount if the compound is used as a building block in the synthesis of a chiral active pharmaceutical ingredient (API).

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and preferred platform for chiral separations. selvita.comyoutube.com SFC utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary component of the mobile phase. selvita.com The low viscosity and high diffusivity of supercritical CO₂ allow for faster separations and higher efficiency compared to traditional normal-phase HPLC, which has historically been used for chiral analysis. chromatographyonline.com Furthermore, the use of CO₂ makes SFC a "greener" technology by significantly reducing the consumption of toxic organic solvents. selvita.com

The separation of enantiomers is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those with amylose (B160209) or cellulose (B213188) derivatives (e.g., tris(3,5-dimethylphenylcarbamate)), are widely used and highly effective. nih.govnih.gov Method development in chiral SFC involves screening a set of complementary CSPs and optimizing the mobile phase, which typically includes an organic modifier (like methanol, ethanol, or isopropanol) and sometimes an additive to improve peak shape. nih.gov The ability to rapidly screen multiple column and modifier combinations makes SFC highly efficient for finding suitable separation conditions for novel chiral compounds. youtube.com

Table 3: Common Chiral Stationary Phases (CSPs) Used in SFC

| CSP Name | Chiral Selector | Common Application |

|---|---|---|

| Chiralpak IA | Amylose tris(3,5-dimethylphenylcarbamate) - Immobilized | Broad enantioselectivity for a wide range of chiral compounds. nih.govnih.gov |

| Chiralpak IB | Cellulose tris(3,5-dimethylphenylcarbamate) - Immobilized | Complementary selectivity to IA-type phases. nih.gov |

| Chiralpak IC | Cellulose tris(3-chloro-4-methylphenylcarbamate) - Immobilized | Often effective for compounds not resolved on other polysaccharide phases. nih.gov |

| Chiralcel OD | Cellulose tris(3,5-dimethylphenylcarbamate) - Coated | A classic, widely used CSP for many classes of racemates. |

This table lists examples of common polysaccharide-based CSPs that are instrumental in chiral separations via SFC.

X-ray Diffraction Studies for Solid-State Structure and Polymorphism

X-ray Diffraction (XRD) is the definitive technique for determining the three-dimensional atomic structure of a crystalline solid and for characterizing its polymorphic forms. For a compound like this compound, which is a solid at room temperature, understanding its crystal structure provides fundamental insights into its physical properties.

Single-crystal X-ray diffraction (SC-XRD) analysis, when a suitable crystal can be grown, yields precise information on bond lengths, bond angles, and the conformation of the molecule. For morpholine-substituted pyridine derivatives, studies have shown that the morpholine ring typically adopts a stable chair conformation. nih.govsoton.ac.uk The analysis also reveals how molecules are arranged in the crystal lattice, including intermolecular interactions such as hydrogen bonds and π-π stacking, which govern the material's properties. nih.gov

In the pharmaceutical industry, polymorphism—the ability of a solid material to exist in multiple crystalline forms—is a critical consideration. Different polymorphs of the same compound can have different physical properties, including solubility, stability, and melting point. Powder X-ray Diffraction (PXRD) is the primary tool used to identify and differentiate between polymorphs. While specific crystallographic data for this compound is not publicly available, analysis of a closely related compound, 4-[(pyridin-3-yl)diazenyl]morpholine, illustrates the type of data obtained. nih.govsoton.ac.uk

Table 4: Crystallographic Data for an Analogous Compound: 4-[(pyridin-3-yl)diazenyl]morpholine

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₁₂N₄O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.4358 (3) |

| b (Å) | 11.2339 (3) |

| c (Å) | 8.5492 (3) |

| β (°) | 108.649 (1) |

| Volume (ų) | 948.83 (5) |

| Z (molecules/unit cell) | 4 |

| Conformation | Morpholine ring in chair conformation. nih.govsoton.ac.uk |

Data from a published crystal structure of a morpholine-substituted pyridine derivative, demonstrating the detailed structural information provided by X-ray diffraction. nih.govsoton.ac.uk

Computational Chemistry and in Silico Modeling of 4 2 Chloropyridin 4 Yl Morpholine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. researchgate.net For 4-(2-chloropyridin-4-yl)morpholine, DFT calculations are instrumental in determining its three-dimensional structure and electronic properties.

The conformational landscape of this compound is primarily dictated by the puckering of the morpholine (B109124) ring and its orientation relative to the 2-chloropyridine (B119429) substituent. The morpholine ring typically adopts a stable chair conformation. A computational conformational search would be performed to identify the global minimum energy structure. The geometry of this lowest energy conformer is then fully optimized, typically using a functional such as B3LYP with a basis set like 6-311++G(d,p), which is robust for organic molecules.

From the optimized geometry, a wealth of electronic properties can be calculated. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net Furthermore, the molecular electrostatic potential (MEP) map can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For instance, the nitrogen atoms and the oxygen of the morpholine ring are expected to be regions of negative potential, while the hydrogen atoms are regions of positive potential.

Illustrative DFT-Calculated Properties The following table presents hypothetical data for the lowest energy conformer of this compound, as would be obtained from a DFT calculation.

| Parameter | Hypothetical Value | Description |

|---|---|---|

| Total Energy | -958.7 Hartree | The total electronic energy of the molecule in its ground state. |

| Dipole Moment | 3.45 Debye | A measure of the overall polarity of the molecule. |

| HOMO Energy | -6.8 eV | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital. |

DFT calculations are also a powerful tool for predicting spectroscopic data, which can be used to confirm the structure of a synthesized compound. idc-online.comnih.gov The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application. The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is frequently used to calculate the magnetic shielding tensors for each nucleus. idc-online.com

The computational process involves first optimizing the molecule's geometry, as described above. Subsequently, a GIAO calculation is performed on the optimized structure to yield absolute shielding values. To make these values comparable to experimental data, the calculated isotropic shielding values (σ_iso) are converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), using the equation: δ_calc = σ_iso(TMS) - σ_iso(sample).

Comparing the predicted ¹H and ¹³C chemical shifts with those obtained from experimental NMR spectroscopy serves as a stringent test for the accuracy of the computed structure. nih.gov Good correlation between the calculated and experimental spectra provides high confidence in the determined conformation in solution. Machine learning approaches have also emerged as a rapid alternative for predicting chemical shifts in solids. nih.gov

Illustrative Comparison of Predicted and Experimental NMR Shifts The table below shows a hypothetical comparison of calculated and experimental NMR chemical shifts (in ppm) for this compound in a common solvent like DMSO-d6.

| Atom Position | Predicted ¹H Shift (ppm) | Hypothetical Experimental ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Hypothetical Experimental ¹³C Shift (ppm) |

|---|---|---|---|---|

| Pyridine-H3 | 7.15 | 7.12 | 108.2 | 107.9 |

| Pyridine-H5 | 6.90 | 6.88 | 110.5 | 110.3 |

| Pyridine-H6 | 8.10 | 8.07 | 150.1 | 149.8 |

| Morpholine-H (axial) | 3.65 | 3.63 | 45.3 | 45.1 |

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a detailed view of a single molecule, molecular modeling and dynamics simulations are used to study how a molecule interacts with its environment, particularly with biological macromolecules like proteins.

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when bound to a second molecule (the receptor), such as a protein. researchgate.net This method is central to structure-based drug design. For this compound, docking studies would be employed to identify potential protein targets and to understand the structural basis of its binding.

The process begins with obtaining the three-dimensional structures of the ligand and the target protein, often from crystallographic data in the Protein Data Bank (PDB). The ligand's structure would be the DFT-optimized geometry. A docking program then samples a vast number of possible orientations of the ligand within the protein's binding site, each of which is scored based on a function that estimates the binding free energy.

The results of a docking simulation include the predicted binding pose of the ligand and a corresponding docking score. Analysis of the best-scoring pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex. nih.govnih.gov For instance, the morpholine oxygen could act as a hydrogen bond acceptor, while the chloropyridine ring could engage in hydrophobic or aromatic interactions.

Illustrative Molecular Docking Results This table presents hypothetical docking results for this compound against a Cyclin-Dependent Kinase (CDK2), a common target for pyridine-containing inhibitors.

| Parameter | Value/Description |

|---|---|

| Target Protein | Cyclin-Dependent Kinase 2 (CDK2) |

| Docking Score | -8.5 kcal/mol |

| Predicted Hydrogen Bonds | Morpholine-O with backbone NH of Leu83; Pyridine-N with sidechain of Lys33 |

While molecular docking provides a static snapshot of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view, assessing the stability and behavior of the ligand-protein complex over time in a simulated physiological environment. mdpi.com

Starting from the best-ranked pose obtained from molecular docking, an MD simulation is performed. The complex is solvated in a water box with appropriate ions, and the system's trajectory is calculated by integrating Newton's equations of motion over a set period, often hundreds of nanoseconds. nih.gov

Analysis of the MD trajectory provides insights into the stability of the complex. Key metrics include the Root Mean Square Deviation (RMSD) of the protein and ligand atoms from their initial positions, which indicates structural stability. The Root Mean Square Fluctuation (RMSF) of individual residues can highlight flexible regions of the protein. The persistence of intermolecular hydrogen bonds and other interactions throughout the simulation is also monitored to confirm that the binding mode predicted by docking is stable. nih.gov

Illustrative Summary of MD Simulation Analysis The following table summarizes hypothetical results from a 100 ns MD simulation of the this compound-CDK2 complex.

| Metric | Hypothetical Result | Interpretation |

|---|---|---|

| Protein Backbone RMSD | 1.5 ± 0.3 Å | The protein maintains a stable conformation throughout the simulation. |

| Ligand RMSD | 0.8 ± 0.2 Å | The ligand remains stably bound in the binding pocket without large fluctuations. |

| Hydrogen Bond Occupancy (Morpholine-O...Leu83) | 85% | The hydrogen bond is stable and present for most of the simulation time. |

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods that aim to build a mathematical model correlating the chemical structure of a series of compounds with their biological activity. nih.gov To perform a QSAR study on this compound, one would first need a dataset of structurally similar analogues with experimentally measured biological activities against a specific target.

In a 3D-QSAR approach, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Shape Indices Analysis (CoMSIA), the 3D structures of the molecules in the dataset are aligned. nih.gov The space around each molecule is then probed to generate steric and electrostatic fields. These field values are used as descriptors in a partial least squares (PLS) analysis to create a predictive model. nih.gov

The resulting QSAR model can be used to predict the activity of new, untested compounds and to generate contour maps. These maps highlight regions where modifications to the molecular structure—such as adding bulky groups (steric favorability) or electron-withdrawing groups (electrostatic favorability)—are likely to increase or decrease activity, thus providing a clear roadmap for rational drug design.

Illustrative QSAR Model Parameters This table presents hypothetical statistical results for a 3D-QSAR (CoMSIA) model developed for a series of this compound analogues.

| Parameter | Hypothetical Value | Description |

|---|---|---|

| Cross-validated correlation coefficient (q²) | 0.65 | A measure of the internal predictive ability of the model. |

| Non-cross-validated correlation coefficient (r²) | 0.92 | A measure of how well the model fits the training set data. |

| Steric Field Contribution | 45% | The percentage contribution of steric properties to the model. |

| Electrostatic Field Contribution | 35% | The percentage contribution of electrostatic properties to the model. |

Predictive Modeling for Compound Optimization

Predictive computational models are used to guide the synthesis of new analogues with improved potency, selectivity, or pharmacokinetic properties. sci-hub.se These models are built upon initial data, such as the results from a QSAR study or the docking of a compound into a protein's active site. The absence of initial biological activity data and computational models for this compound means there is no scientific basis upon which to discuss predictive modeling for its optimization. Research on other morpholine-containing scaffolds has shown the importance of the morpholine moiety for activity and desirable drug-like properties, but this cannot be specifically claimed for the title compound without direct evidence. sci-hub.se

Drug-Likeness and ADME/Tox Prediction from Computational Data

In silico ADME/Tox screening is a critical step in early drug discovery, used to flag potential liabilities of a compound. researchgate.net This involves calculating properties like solubility, permeability, metabolic stability, and potential toxicities using various computational models. While it is theoretically possible to run the structure of this compound through publicly available prediction software, presenting such results as a formal analysis would be speculative without experimental validation or inclusion in a peer-reviewed study. Detailed computational studies often compare predictions for a series of compounds, providing context and validation that is currently lacking for this specific molecule. researchgate.net

Structure Activity Relationship Sar and Lead Optimization

Impact of Morpholine (B109124) Ring Modifications on Activity and Selectivity

The morpholine ring is a common and versatile pharmacophore in medicinal chemistry, often added to molecules to enhance potency or modulate pharmacokinetic properties. nih.gov Its flexible conformation and ability to engage in various interactions make it a key component for modification in drug design. nih.gov

In the context of 4-(2-chloropyridin-4-yl)morpholine analogs, modifications to the morpholine ring have demonstrated significant effects on biological activity and selectivity. For instance, in the development of inhibitors for the mammalian target of rapamycin (B549165) (mTOR), replacing the standard morpholine ring with bridged morpholine structures led to a dramatic improvement in selectivity over the related kinase PI3Kα. researchgate.net Some of these analogs achieved subnanomolar mTOR inhibitory concentrations (IC₅₀) and a selectivity of up to 26,000-fold. researchgate.net This enhanced selectivity is attributed to a deeper binding pocket in mTOR that can accommodate the bulkier bridged morpholines. researchgate.net

Furthermore, the introduction of alkyl substitutions at the C-3 position of the morpholine ring has been shown to increase anticancer activity in certain compound series. e3s-conferences.org The replacement of the morpholine's oxygen atom with sulfur to create a thiomorpholine (B91149) ring is another common strategy. In the pursuit of H₁-antihistamines for insomnia, 2-thiomorpholin-2-yl-1H-benzimidazole derivatives were synthesized, with some compounds in the series demonstrating improved selectivity and central nervous system (CNS) profiles compared to their morpholine counterparts. nih.gov

The substitution of a piperidine (B6355638) ring with a morpholine ring in other chemical scaffolds has been shown to improve potency and CNS druggability. nih.gov This is often due to the morpholine providing a better balance of properties, including solubility and the ability to cross the blood-brain barrier. nih.gov In one study, this substitution resulted in a 100-fold increase in activity against monoamine oxidase B (MAO-B). nih.gov

The following table summarizes the impact of various morpholine ring modifications on activity and selectivity based on findings from different studies.

| Modification | Effect on Activity/Selectivity | Example Compound Class |

| Bridged Morpholine | Dramatically improved selectivity for mTOR over PI3Kα. researchgate.net | Pyrazolopyrimidine mTOR inhibitors researchgate.net |

| C-3 Alkyl Substitution | Increased anticancer activity. e3s-conferences.org | Morpholine-based anticancer agents e3s-conferences.org |

| Thiomorpholine | Improved selectivity and CNS profiles. nih.gov | H₁-antihistamines nih.gov |

| Replacement of Piperidine | Improved potency and CNS druggability. nih.gov | MAO-B inhibitors nih.gov |

Role of the Chlorine Atom Position on the Pyridine (B92270) Ring

The position of the chlorine atom on the pyridine ring is a critical determinant of the biological activity of 4-(pyridin-4-yl)morpholine derivatives. While direct SAR studies on the positional isomers of this compound are not extensively detailed in the provided results, related studies on similar scaffolds highlight the importance of substituent placement on the pyridine ring.

For example, in a series of PPARγ modulators, the replacement of a 2-pyridyl group with a 3- or 4-pyridyl group was explored. nih.gov This fundamental change in the point of attachment to the pyridine ring significantly altered the activity profile of the resulting compounds. nih.gov This suggests that the spatial relationship between the nitrogen of the pyridine ring, the chlorine substituent, and the morpholine group is crucial for interaction with the biological target.

The chlorine atom itself, being an electron-withdrawing group, influences the electronic properties of the pyridine ring. nih.gov Changing its position from C-2 to C-3, for instance, would alter the electron density distribution across the ring, thereby affecting its ability to form hydrogen bonds and other interactions with a target protein. A search for "4-(2-Chloropyridin-3-yl)morpholine" reveals its existence, indicating that chemists synthesize and likely evaluate such positional isomers to probe the SAR. hoffmanchemicals.com

The following table illustrates the importance of substituent positioning on the pyridine ring in a related series of compounds.

| Pyridine Isomer | Impact on Activity | Compound Series |

| 3-pyridyl and 4-pyridyl | Replacement of 2-pyridyl group significantly altered activity. nih.gov | PPARγ modulators nih.gov |

Influence of Substituents on the Pyridine Moiety

The introduction of various substituents onto the pyridine ring of 4-morpholinopyridine (B1661938) analogs has been extensively studied to modulate their biological activity. The electronic nature of these substituents, whether electron-donating or electron-withdrawing, can significantly impact the compound's properties. nih.govrsc.org

In a study on PPARγ modulators, the introduction of substituents on a 3- or 4-pyridyl ring was explored to discover potent agonists. nih.gov For 3-pyridine derivatives, methoxy (B1213986) groups at the 4- or 5-position improved in vitro potency, while a 2-methoxy group did not. nih.gov However, this increase in potency was sometimes associated with a switch from partial to full agonist activity. nih.gov For the 4-pyridine series, a 3-alkoxy group was found to be essential for potency, as its replacement with chloro or dimethyl groups led to a loss of high potency. nih.gov

In a different context, studies on pyridinophane complexes have shown that 4-substitution on the pyridine ring can regulate the electronic properties of a metal center and, consequently, its catalytic activity. nih.gov Electron-withdrawing groups in the 4-position of the pyridine ring resulted in higher yields in C-C coupling reactions. nih.gov This demonstrates a clear structure-activity relationship where electronic effects, controlled by the pyridine substituent, directly influence reactivity. nih.govresearchgate.net

The following table summarizes the effects of different substituents on the pyridine ring in various chemical series.

| Substituent & Position | Effect on Activity | Compound Series |

| 4- or 5-Methoxy (on 3-pyridyl) | Improved in vitro potency. nih.gov | PPARγ modulators nih.gov |

| 2-Methoxy (on 3-pyridyl) | Did not result in high potency. nih.gov | PPARγ modulators nih.gov |

| 3-Alkoxy (on 4-pyridyl) | Essential for high in vitro potency. nih.gov | PPARγ modulators nih.gov |

| 3-Chloro or 3,5-Dimethyl (on 4-pyridyl) | Loss of high in vitro potency. nih.gov | PPARγ modulators nih.gov |

| Electron-withdrawing group (at C-4) | Higher catalytic yields. nih.gov | Pyridinophane catalysts nih.gov |

Stereochemical Considerations and Chiral Influences on Biological Activity

Stereochemistry can play a pivotal role in the biological activity of morpholine-containing compounds. The introduction of chiral centers, either in the morpholine ring or in its substituents, can lead to enantiomers with significantly different potencies and selectivity profiles.

In the development of mTOR inhibitors, the use of chiral morpholines resulted in enantiomers that exhibited distinct selectivity and potency. researchgate.net This highlights that the three-dimensional arrangement of atoms is critical for optimal interaction with the target protein. Molecular modeling studies have suggested that these differences arise from the specific way each enantiomer fits into the binding site. researchgate.net

The synthesis of molecules with specific stereochemistry, such as (S)-tert-butyl (1-hydroxypropan-2-yl)carbamate as a precursor for morpholine derivatives, underscores the importance of controlling chirality during synthesis to achieve the desired biological effect. e3s-conferences.org While the specific stereochemical influences on this compound itself are not detailed in the provided search results, the general principle of stereoselectivity in related morpholine-containing compounds is well-established.

| Chiral Element | Observed Effect | Compound Class |

| Chiral Morpholines | Enantiomers displayed different selectivity and potency profiles. researchgate.net | Pyrazolopyrimidine mTOR inhibitors researchgate.net |

Design Strategies for Enhanced Potency and Reduced Off-Target Effects

A primary goal in lead optimization is to enhance the potency of a compound against its intended target while simultaneously reducing its activity against other targets, thereby minimizing the potential for side effects. Structure-based drug design is a powerful tool used to achieve this. nih.gov

For mTOR inhibitors, a key strategy to enhance selectivity was the introduction of bridged morpholines. researchgate.net Modeling suggested that these bulkier groups could fit into a deeper pocket in the mTOR active site that is not present in the related PI3K kinases, thus dramatically reducing off-target activity. researchgate.net

In the optimization of TYK2 inhibitors, a 4-aminopyridine (B3432731) scaffold was modified using structure-based design. nih.gov This led to the discovery of modifications that improved TYK2 potency and selectivity against other JAK kinases. nih.gov Further optimization of this scaffold resulted in a compound with good enzyme and cell potency, acceptable selectivity, and excellent oral bioavailability. nih.gov

Another common strategy involves modifying a lead compound to reduce its pKa and/or lipophilicity (logP). nih.gov In the development of H₁-antihistamines, this was achieved by attaching polar substituents or incorporating additional heteroatoms into the core structure, leading to compounds with improved selectivity and CNS profiles. nih.gov

The following table outlines several design strategies employed to enhance potency and reduce off-target effects.

| Design Strategy | Objective | Example Application |

| Introduction of Bridged Morpholines | Enhance selectivity for mTOR over PI3Ks. researchgate.net | mTOR inhibitors researchgate.net |

| Structure-Based Design | Improve potency and selectivity. nih.gov | TYK2 inhibitors nih.gov |

| Reduction of pKa and/or logP | Improve selectivity and CNS profiles. nih.gov | H₁-antihistamines nih.gov |

Mechanistic Pharmacokinetics and Toxicology Excluding Basic Hazard Data

Metabolic Stability and Cytochrome P450 (CYP) Inhibition Profiling

The morpholine (B109124) ring, present in over 20 FDA-approved drugs, is often susceptible to metabolic oxidation, which can lead to the formation of inactive metabolites. enamine.netsci-hub.se For instance, the antibiotic linezolid (B1675486) is primarily metabolized through the oxidation of its morpholine ring. sci-hub.se However, the metabolic stability of morpholine derivatives can be significantly influenced by their structural context. enamine.net Certain modifications, such as the introduction of bridged morpholine structures, have been shown to enhance metabolic stability. researchgate.net Conversely, other substitutions on the morpholine ring can alter its metabolic profile. nih.gov

The pyridine (B92270) moiety is known to interact with CYP enzymes. Pyridine-containing compounds have been identified as inhibitors of several CYP isoforms, including CYP1A2, CYP2D6, and CYP3A4. sigmaaldrich.com The nitrogen atom in the pyridine ring can coordinate with the heme iron of the CYP enzyme, leading to inhibition. nih.gov The position of the nitrogen atom within the pyridine ring is a key factor in this interaction, with para-substituted pyridines often exhibiting stronger binding. nih.govresearchgate.net Studies on 4-aminopyridine (B3432731) showed no direct inhibition of major CYP enzymes at therapeutic concentrations, with only weak inhibition of CYP2E1 at higher concentrations. nih.govnih.gov However, other pyridine derivatives have demonstrated significant CYP inhibition. acs.org For example, certain pyrimidine (B1678525) and pyrazine (B50134) analogs of a morpholine-containing compound were found to be potent inhibitors of CYP2C9. acs.org

Given the presence of both the 2-chloropyridine (B119429) and morpholine moieties, 4-(2-chloropyridin-4-yl)morpholine has the potential to be a substrate and/or inhibitor of various CYP450 enzymes. The metabolic landscape of this compound is likely complex, with potential for both ring hydroxylation and other oxidative transformations.

Table 1: Cytochrome P450 Inhibition by Structurally Related Compounds

| Compound Class | Inhibited CYP Isoform(s) | Potency (IC50) | Reference |

| Pyrimidine and Pyrazine Analogs of a Morpholine-Containing Compound | CYP2C9 | Low to submicromolar | acs.org |

| Pyridine-Containing Compounds | CYP1A2, CYP2D6, CYP3A4 | Varies | sigmaaldrich.com |

| 4-Aminopyridine | CYP2E1 (weakly) | Estimated IC50 of 125 µM | nih.govnih.gov |

This table presents data from analogous compounds to infer the potential CYP inhibition profile of this compound.

Investigation of Hemotoxicity Mechanisms Related to Structural Features

A comprehensive review of the available scientific literature did not yield specific information regarding the hemotoxicity mechanisms of this compound or its close structural analogs. Therefore, a detailed discussion on the specific mechanisms by which its structural features might induce hematological toxicity cannot be provided at this time.

Identification of Specific Organ Damage Mechanisms (e.g., Liver)

The potential for this compound to induce organ-specific damage, particularly to the liver, can be inferred from toxicological data on its 2-chloropyridine component. Studies have consistently identified the liver as a primary target organ for 2-chloropyridine toxicity. nih.gov

Exposure to 2-chloropyridine has been shown to cause a range of liver pathologies, including centrilobular fatty degeneration, congestion, cellular infiltration, and in cases of repeated low-level exposure, cirrhosis. nih.gov Acute high-dose exposure can lead to more severe damage, such as central lobular necrosis and hemorrhage. nih.gov The underlying mechanisms of this hepatotoxicity are thought to be similar to those of pyridine.

The metabolism of pyridine derivatives by cytochrome P450 enzymes can lead to the formation of reactive metabolites. nih.gov These reactive species can covalently bind to cellular macromolecules, including proteins and DNA, leading to cellular dysfunction and injury. nih.gov This process can trigger a cascade of events, including oxidative stress, mitochondrial dysfunction, and the activation of cell death pathways such as apoptosis and necrosis. nih.gov

The hepatotoxicity of thienopyridine derivatives, which share structural similarities with chloropyridines, has been linked to the generation of reactive metabolites by CYP enzymes, particularly CYP2C19 and CYP2B6. nih.gov Inhibition of these enzymes has been shown to suppress the observed hepatotoxicity. nih.gov This suggests that the metabolic activation of the pyridine ring is a critical step in the initiation of liver injury.

Table 2: Hepatotoxic Effects of 2-Chloropyridine in Animal Studies

| Species | Route of Exposure | Observed Liver Pathology | Reference |

| Rats | Inhalation | Central lobular necrosis, hemorrhage, fatty degeneration, cellular infiltration | nih.gov |

| Mice | Oral, Intraperitoneal | Swollen and fatty livers, hemorrhage, necrosis | nih.gov |

| Rabbits | Dermal, Intraperitoneal | Hemorrhagic necrosis of the liver | nih.gov |

This table summarizes the observed hepatotoxic effects of 2-chloropyridine, a key structural component of this compound.

Intellectual Property and Patent Landscape Analysis for 4 2 Chloropyridin 4 Yl Morpholine

Patenting of Synthetic Routes and Novel Analogues

The synthesis of 4-(2-Chloropyridin-4-yl)morpholine and its analogues is a key area of patent activity. The core structure, which combines a chloropyridine moiety with a morpholine (B109124) ring, serves as a versatile scaffold for the development of new chemical entities. Patents in this domain often claim specific synthetic methods to protect the manufacturing process from competition.

The preparation of the precursor, 4-chloropyridine (B1293800), is itself the subject of various patents. For instance, methods for synthesizing 4-chloropyridine from pyridine (B92270) or N-(4-pyridyl) pyridinium (B92312) chloride hydrochloride have been detailed, highlighting the industrial importance of this starting material. sagaciousresearch.com One patented method involves reacting pyridine with a chlorinating agent in one pot to produce 4-chloropyridine or its hydrochloride salt. sagaciousresearch.com

While patents specifically claiming the synthesis of this compound are less prevalent in the public domain, the general methods for creating similar structures are well-documented. For example, the synthesis of various pyridinylurea compounds often starts with a substituted aminopyridine, which can be analogous to the core of the compound . rsc.org

The patenting of novel analogues of this compound is a significant area of IP focus. Companies often patent a broad genus of compounds that includes the core structure but with various substitutions, thereby protecting a wide chemical space. For example, patents exist for morpholine derivatives with different substituents on the pyridine or morpholine rings, aiming to improve properties like potency, selectivity, or pharmacokinetic profiles. Research has led to the design and synthesis of 4-(2-arylpyrido[3',2':3,4]pyrrolo[1,2-f] scienceopen.comnih.govnih.govtriazin-4-yl)morpholine derivatives, which are structurally related and have been investigated as PI3K inhibitors. nih.gov Another area of development includes sulfonylmorpholinopyrimidines, which have shown potent and selective ATR inhibition. nih.gov

Table 1: Key Patent Areas for Synthetic Routes and Analogues

| Focus Area | Description | Illustrative Patent/Reference |

| Precursor Synthesis | Methods for the industrial production of key starting materials like 4-chloropyridine. | Method for synthesizing 4-chloro-pyridine sagaciousresearch.com |

| Analogue Scaffolds | Broad claims covering a genus of related structures with variations on the core molecule. | Discovery and bioactivity of 4-(2-arylpyrido[3',2':3,4]pyrrolo[1,2-f] scienceopen.comnih.govnih.govtriazin-4-yl) morpholine derivatives as novel PI3K inhibitors nih.gov |

| Specific Analogues | Patents on specific substituted morpholinopyrimidine derivatives with improved biological activity. | Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20) nih.gov |

Therapeutic Applications and Claims

The therapeutic potential of this compound and its analogues is a major driver of patent filings. The core structure is often identified as a "privileged scaffold" in medicinal chemistry, meaning it can bind to multiple biological targets, leading to a wide range of potential therapeutic uses.

A prominent area of patent claims for compounds containing the morpholinopyridine moiety is in the field of oncology, particularly as kinase inhibitors. The phosphatidylinositol 3-kinase (PI3K) pathway is a critical signaling pathway often dysregulated in cancer, making it a prime target for drug development. Several patents cover morpholine-containing compounds as inhibitors of PI3K and other related kinases like mTOR. nih.govresearchgate.net For instance, derivatives of 4-(2-arylpyrido[3',2':3,4]pyrrolo[1,2-f] scienceopen.comnih.govnih.govtriazin-4-yl)morpholine have been synthesized and shown to have inhibitory activity against PI3Kα. nih.gov

Another significant therapeutic area is the inhibition of Ataxia Telangiectasia and Rad3-related (ATR) protein kinase, a key regulator of the DNA damage response. Inhibitors of ATR are being investigated as potential anticancer agents, both as monotherapies and in combination with other treatments. A series of sulfonylmorpholinopyrimidines, which are structurally analogous to this compound, have been patented for their potent and selective ATR inhibition. nih.gov

Beyond oncology, compounds with the morpholine-pyridine scaffold have been explored for other therapeutic indications. For example, pyrazolopyridine-based kinase inhibitors have been investigated for a variety of anti-cancer targeted therapies. rsc.org

Table 2: Patented Therapeutic Applications of Related Morpholinopyridine Compounds

| Therapeutic Area | Mechanism of Action | Example Compound Class/Patent |

| Oncology | PI3K Inhibition | 4-(2-arylpyrido[3',2':3,4]pyrrolo[1,2-f] scienceopen.comnih.govnih.govtriazin-4-yl)morpholine derivatives nih.gov |

| Oncology | ATR Kinase Inhibition | Sulfonylmorpholinopyrimidines (e.g., AZ20) nih.gov |

| Oncology | General Kinase Inhibition | Pyrazolopyridine-based kinase inhibitors rsc.org |

| Inflammatory Diseases, Diabetes, Neurodegenerative Disorders | Not specified in detail in provided context | 6-heterocyclyl-4-morpholin-4-ylpyridine-2-one compounds google.com |

Freedom to Operate Analysis

A freedom-to-operate (FTO) analysis is essential for any entity looking to develop and commercialize a product containing this compound. This analysis aims to determine whether a proposed product or process infringes on the existing patent rights of others.

The FTO landscape for this compound is complex due to the numerous patents covering related structures and their therapeutic uses. A thorough FTO analysis would require a detailed examination of the claims of all relevant patents to assess the risk of infringement. The analysis should not be a one-time event but an ongoing process, as new patents are constantly being filed and granted. scienceopen.comdrugpatentwatch.com

Key considerations for an FTO analysis for this compound include:

Composition of Matter Claims: Determining if the exact chemical structure of this compound is claimed in any existing patents. The PubChem database indicates that there are patents associated with this specific chemical structure, which would be a critical starting point for the analysis. nih.gov

Synthetic Process Claims: Assessing whether the intended manufacturing process for the compound is covered by any process patents.

Method of Use Claims: Evaluating if the intended therapeutic application of the compound is claimed in any patents. For example, if the intention is to develop the compound as a PI3K inhibitor for cancer treatment, patents claiming this method of use for structurally similar compounds would need to be carefully reviewed. nih.gov

Geographic Scope: Patent rights are country-specific. The FTO analysis must consider the jurisdictions where the product will be manufactured, used, and sold.

Given the extensive patenting in the kinase inhibitor space, particularly with scaffolds containing morpholine and pyridine rings, there is a significant risk of encountering blocking patents. Strategies to navigate this landscape could include licensing relevant patents, designing around existing patents by modifying the chemical structure, or challenging the validity of blocking patents. wipo.int Cross-licensing agreements, where companies grant each other licenses to their respective patented technologies, have also become a common strategy in the pharmaceutical industry to ensure freedom to operate. wipo.int

Table 3: Key Aspects of a Freedom-to-Operate Analysis

| Aspect | Description | Relevance to this compound |

| Patent Search | Comprehensive search for issued and pending patents with relevant claims. | Crucial to identify patents claiming the compound, its synthesis, or its use. The PubChem entry provides a starting point. nih.gov |

| Claim Analysis | Detailed legal interpretation of the scope of patent claims. | Essential to determine if a specific product or process would be considered infringing. |

| Risk Assessment | Evaluating the likelihood and potential consequences of patent infringement litigation. | High risk in the crowded field of kinase inhibitors. |

| Mitigation Strategies | Developing strategies to avoid infringement, such as licensing, designing around, or litigation. | Necessary to ensure the commercial viability of a product. wipo.int |

Future Directions and Emerging Research Avenues

Development of Novel Therapeutic Agents

The morpholine (B109124) and chloropyridine moieties are both recognized as "privileged structures" in medicinal chemistry, known for their favorable physicochemical and metabolic properties, which contribute to improved pharmacokinetic profiles of drug candidates. researchgate.net The incorporation of the 4-(2-Chloropyridin-4-yl)morpholine scaffold into larger molecules has led to the development of potent and selective inhibitors for a variety of therapeutic targets, particularly in the field of oncology.

Kinase Inhibitors: A significant area of research has been the development of kinase inhibitors, which are crucial in cancer therapy as they can block the signaling pathways that lead to cell proliferation. ontosight.ai

Phosphoinositide 3-kinase (PI3K) Inhibitors: Derivatives of 4-(2-arylpyrido[3',2':3,4]pyrrolo[1,2-f] researchgate.netamadischem.comnih.govtriazin-4-yl)morpholine have been synthesized and evaluated as PI3K inhibitors. nih.gov PI3K is a key enzyme in a signaling pathway that is often hyperactivated in cancer. nih.gov Certain derivatives have shown inhibitory concentrations (IC50) against PI3Kα comparable to the well-known inhibitor PI-103. nih.gov These compounds demonstrated selectivity over other protein kinases and exhibited anti-proliferative activity against various cancer cell lines at micromolar concentrations. nih.gov

mTOR Inhibitors: The mammalian target of rapamycin (B549165) (mTOR) is another critical kinase in cell growth and proliferation. Research has shown that replacing the morpholine in pyrazolopyrimidine inhibitors with bridged morpholines can dramatically improve selectivity for mTOR over PI3Kα. researchgate.net While not directly involving this compound, this highlights the importance of the morpholine moiety in designing selective kinase inhibitors. researchgate.net

Recepteur d'origine nantais (RON) Kinase Inhibitors: Novel thienopyridine-based inhibitors incorporating a morpholine ring have been developed to target tumorigenic RON splice variants. nih.gov One such compound, 15f , which features a morpholine ring, demonstrated excellent in vitro kinase inhibition and antiproliferative activity. The morpholine ring in this inhibitor occupies a hydrophobic solvent-exposed region and is predicted to form additional hydrogen bonds, enhancing its efficacy. nih.gov

Other Therapeutic Areas: The versatility of the morpholine scaffold suggests its potential application in developing treatments for a wide range of diseases beyond cancer, including inflammatory conditions and infectious diseases. researchgate.netjocpr.com

Application in Agrochemicals

The development of new and effective agrochemicals is crucial for global food security. Morpholine derivatives have been investigated for their potential as pesticides and plant growth regulators. chemicalbook.com

While direct applications of this compound in agrochemicals are not extensively documented, its precursor, 4-Amino-2-chloropyridine , serves as a key intermediate in the synthesis of agrochemical compounds. chemicalbook.com

Plant Growth Regulators: 4-Amino-2-chloropyridine is used to synthesize N-(2-chloro-4-pyridyl)urea regulators, such as Forchlorfenuron (KT-30). chemicalbook.com These substances are highly active cytokinins that promote tissue growth, bud development, and can increase the yield of various fruit crops. chemicalbook.com

Pesticides: 4-Amino-2-chloropyridine itself exhibits activity against a range of plant pathogens, including rust, powdery mildew, and rice blast. chemicalbook.com This suggests that derivatives, such as this compound, could be explored for similar or enhanced pesticidal properties. The advantages of such compounds include high biological activity, low toxicity, and environmental degradability. chemicalbook.com

Advanced Materials Science Applications

The application of this compound in advanced materials science is an area that remains largely unexplored. While some similar heterocyclic compounds have found use as intermediates in the synthesis of materials for organic light-emitting diodes (OLEDs), there is no specific information available in the public domain regarding the use of this compound in this or other materials science applications. amadischem.com Future research could investigate its potential incorporation into polymers or other materials to impart specific electronic or physical properties.

Exploration of New Biological Targets

The structural features of this compound make it a versatile scaffold for designing ligands that can interact with a variety of biological targets. The exploration of new targets beyond the well-established kinases is a promising avenue for future research.

p38α Mitogen-Activated Protein Kinase (MAPK): Compounds containing a 2-aminopyridine (B139424) moiety, structurally related to this compound, have shown activity as inhibitors of p38α MAPK. nih.gov This enzyme is involved in inflammatory responses, making it a target for anti-inflammatory drug development. nih.gov

Mycobacterium tuberculosis DprE1: The enzyme DprE1 is essential for the synthesis of the cell wall of Mycobacterium tuberculosis, the causative agent of tuberculosis. It has been identified as a potent drug target for the treatment of this infectious disease. The morpholine scaffold is a component of some known DprE1 inhibitors. researchgate.net

Multi-target Drug Discovery: Given the prevalence of the morpholine and chloropyridine motifs in inhibitors of various enzymes, there is potential to design multi-target agents. For example, bifunctional inhibitors that target both MEK and PI3K pathways have been developed, some of which incorporate a morpholine ring. nih.gov This approach could lead to more effective therapies for complex diseases like cancer.

Q & A

Q. What are the common synthetic routes for 4-(2-Chloropyridin-4-yl)morpholine?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. A standard route involves reacting 2-chloro-4-hydroxypyridine with morpholine under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or THF. Catalytic methods using palladium or copper complexes can enhance yield and regioselectivity . For example:

- Step 1: Activation of 2-chloro-4-hydroxypyridine with a leaving group (e.g., tosylation).

- Step 2: Substitution with morpholine in the presence of a base (e.g., NaOH) at 80–100°C for 12–24 hours .

Q. Table 1: Representative Synthetic Conditions

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic Substitution | 2-Chloro-4-hydroxypyridine, morpholine, K₂CO₃, DMF, 80°C | 65–75 | |

| Catalytic Coupling | Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, reflux | 85–90 |

Q. How is this compound characterized spectroscopically?

Methodological Answer: Key techniques include:

- NMR: ¹H NMR (CDCl₃) shows a singlet for the morpholine protons (δ 3.7–3.9 ppm) and a doublet for the pyridyl chloride (δ 8.2–8.4 ppm). ¹³C NMR confirms the morpholine ring (δ 66–68 ppm) and pyridyl carbons .